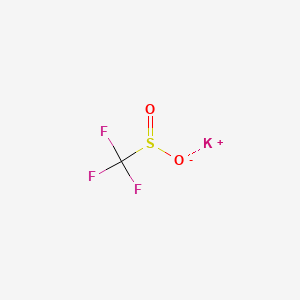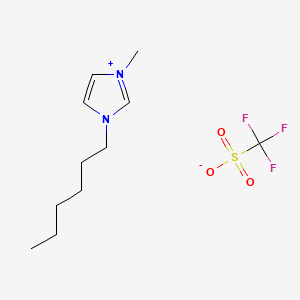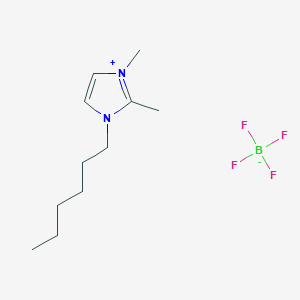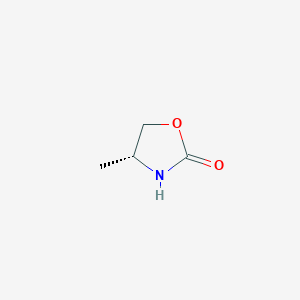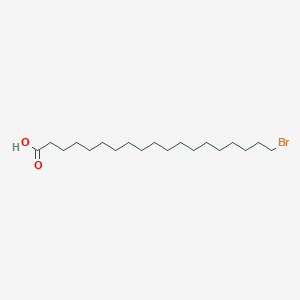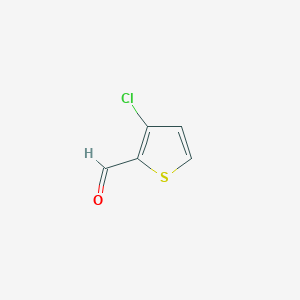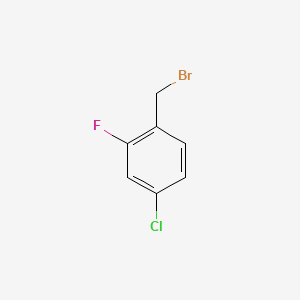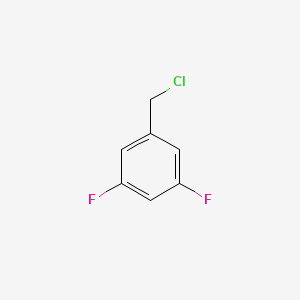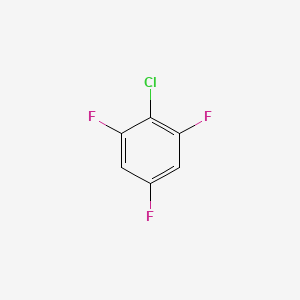
1-Chloro-2,4,6-trifluorobenzene
Descripción general
Descripción
1-Chloro-2,4,6-trifluorobenzene is a chemical compound with the linear formula F3C6H2Cl . It has a molecular weight of 166.53 .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,4,6-trifluorobenzene is represented by the SMILES string Fc1cc(F)c(Cl)c(F)c1 .Physical And Chemical Properties Analysis
1-Chloro-2,4,6-trifluorobenzene has a refractive index n20/D of 1.456 (lit.), a boiling point of 124 °C (lit.), and a density of 1.463 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Photoactive Cross-Linking Reagents for Polymer Chemistry
1-Chloro-2,4,6-trifluorobenzene has been explored for its potential use as a photoactive cross-linking reagent in polymer chemistry. Research indicates that triazides derived from this compound, like 1,3,5-triazido-2,4,6-trichlorobenzene, are viable for such applications, potentially opening new avenues in the development of organic magnetic materials (Chapyshev & Chernyak, 2013).
Thermodynamic Properties in Material Science
The study of the thermodynamic properties of 1,3,5-trichloro-2,4,6-trifluorobenzene, such as its low-temperature heat capacity, is crucial for understanding its behavior in various material science applications. Anomalies in its heat capacity curve have been observed, which are significant for the development of materials and substances utilizing this compound (Andon & Martin, 1973).
Crystal Structure Analysis
The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been extensively studied, providing insights into its molecular composition and potential applications in crystallography and molecular modeling (Chaplot et al., 1981).
Organic Synthesis
This compound is useful in organic synthesis, as demonstrated by the preparation of various derivatives. For instance, new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives have been synthesized, highlighting its versatility in creating compounds with potential applications in pharmaceuticals and agrochemicals (Sipyagin et al., 2004).
Intermediates in Chemical Reactions
It has been demonstrated as a key intermediate in various chemical reactions. For example, its conversion into 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene showcases its role in producing molecular scaffolds for receptors (Wallace et al., 2005).
Pure Compound Synthesis
The development of methods to synthesize high-purity derivatives like 1-chloro-2,6-difluorobenzene has implications for producing active ingredients in pharmaceuticals and agribusiness (Moore, 2003).
Molecular Distortion Studies
The study of molecular distortion in halogen-substituted aromatics, such as 1,2,3-trifluorobenzene, helps in understanding the structural dynamics of similar compounds. This knowledge is crucial in designing molecules for specific functions (Wann et al., 2007).
Propiedades
IUPAC Name |
2-chloro-1,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUHTJBTOGQIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371514 | |
| Record name | 2-chloro-1,3,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4,6-trifluorobenzene | |
CAS RN |
2106-40-3 | |
| Record name | 2-chloro-1,3,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2,4,6-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



